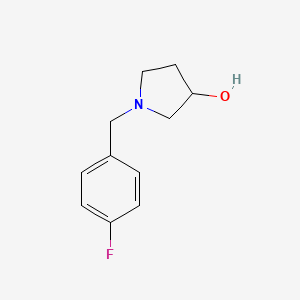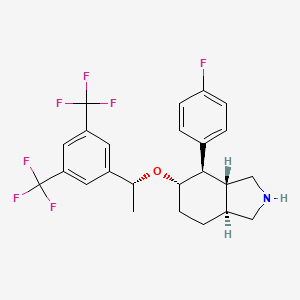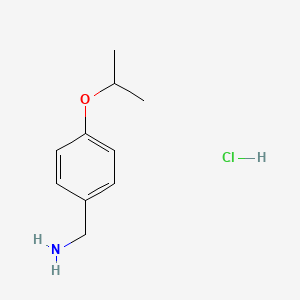
1-Boc-3-bromo-5-nitro-1H-indazole
Descripción general
Descripción
1-Boc-3-bromo-5-nitro-1H-indazole is a useful research compound. Its molecular formula is C12H12BrN3O4 and its molecular weight is 342.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Crystal and Molecular Structure
Research on similar nitroindazoles, such as 3-Bromo-1-methyl-7-nitro-1H-indazole, has been conducted to understand their crystal and molecular structures through X-ray diffraction and NMR spectroscopy. These studies have helped in elucidating intermolecular interactions, including halogen bonds and hydrogen bonding, which are crucial for designing compounds with desired physical and chemical properties (Cabildo et al., 2011).
Chemical Synthesis
1-Boc-3-bromo-5-nitro-1H-indazole serves as a versatile precursor in the synthesis of a variety of biologically active compounds. For instance, its incorporation into the synthesis of 5-amino-1,2,3-triazole-4-carboxylates demonstrates its utility in creating triazole-based scaffolds, which are significant for developing peptidomimetics and HSP90 inhibitors (Ferrini et al., 2015). Another example is the development of an optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives, highlighting the importance of 1H-indazole derivatives as kinase inhibitors in medicinal chemistry (Chevalier et al., 2018).
Medicinal Chemistry
The indazole nucleus is a common motif in drug discovery due to its relevance in creating kinase inhibitors and other therapeutic agents. Studies on indazole derivatives, including those involving bromo and nitro groups, have led to the identification of compounds with potential anticancer, antimicrobial, and anti-inflammatory activities. This research contributes to the development of novel therapeutic strategies and drug candidates (Zhu et al., 2019).
Safety and Hazards
Mecanismo De Acción
Mode of Action
It is known that nitro-containing compounds like this one can undergo reduction to form reactive species, which may interact with various cellular targets .
Action Environment
The action of 1-Boc-3-bromo-5-nitro-1H-indazole can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .
Análisis Bioquímico
Biochemical Properties
1-Boc-3-bromo-5-nitro-1H-indazole plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with phosphoinositide 3-kinase δ, an enzyme involved in cell signaling pathways . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity. This interaction can affect downstream signaling pathways and cellular responses.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK signaling pathway, which is crucial for cell proliferation, differentiation, and apoptosis . Additionally, this compound can alter gene expression patterns, leading to changes in the production of proteins involved in cell cycle regulation and metabolic processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, it can inhibit the activity of certain kinases by binding to their active sites . This inhibition can result in the downregulation of signaling pathways that are essential for cell growth and survival. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In in vitro studies, it has been observed that this compound remains stable under specific conditions but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in sustained inhibition of cellular processes, which may have implications for its use in therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism . Threshold effects have been observed, where a certain dosage is required to achieve a noticeable biological response. At very high doses, this compound can exhibit toxic or adverse effects, such as cytotoxicity and disruption of normal cellular processes.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux and alter the levels of metabolites in cells . For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production.
Propiedades
IUPAC Name |
tert-butyl 3-bromo-5-nitroindazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O4/c1-12(2,3)20-11(17)15-9-5-4-7(16(18)19)6-8(9)10(13)14-15/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYOEKHPBGLTHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1343987.png)




![[2-Fluoro-5-(prop-2-enamido)phenyl]boronic acid](/img/structure/B1344006.png)

![(2S,3R)-3-[3-(Benzyloxy)phenyl]-1-(dimethylamino)-2-methylpentan-3-ol](/img/structure/B1344014.png)





